molecular formula C10H11ClN2O5S B8514150 2-(2-BOC-AMINO-5-CHLOROTHIAZOL-4-YL)-2-OXOACETIC ACID

2-(2-BOC-AMINO-5-CHLOROTHIAZOL-4-YL)-2-OXOACETIC ACID

Cat. No.: B8514150
M. Wt: 306.72 g/mol
InChI Key: PXRFNCNIHPRBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-BOC-AMINO-5-CHLOROTHIAZOL-4-YL)-2-OXOACETIC ACID is a useful research compound. Its molecular formula is C10H11ClN2O5S and its molecular weight is 306.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11ClN2O5S

Molecular Weight

306.72 g/mol

IUPAC Name

2-[5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]-2-oxoacetic acid

InChI

InChI=1S/C10H11ClN2O5S/c1-10(2,3)18-9(17)13-8-12-4(6(11)19-8)5(14)7(15)16/h1-3H3,(H,15,16)(H,12,13,17)

InChI Key

PXRFNCNIHPRBOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(S1)Cl)C(=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspention of 2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid (23.5 g, 86 mmol) in 1,4-Dioxane (200 mL) was added NCS (12.22 g, 91 mmol) portionwise. The mixture was stirred at 40° C. for 2.5 h. The mixture was cooled to r.t. and filtered to remove the insoluable material. The filtrate was concentrated under vacuum. The residue was taken with Et2O and filtered. The filtrate was diluted with EtOAc and washed with water and brine. The organic solution was dried over sodium sulfate, filtered and concentrated. To the oily residue was added n-hexane and Et2O, and the mixture was concentrated in vacuo. After trituration, 2-(2-((tert-butoxycarbonyl)amino)-5-chlorothiazol-4-yl)-2-oxoacetic acid (22.8 g, 74.3 mmol, 86% yield) was obtained as a light yellow solid. LCMS: (M+Na)+: 329.0.
Quantity
23.5 g
Type
reactant
Reaction Step One
Name
Quantity
12.22 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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